Jensenone

Description

Properties

Molecular Formula |

C13H14O6 |

|---|---|

Molecular Weight |

266.25 g/mol |

IUPAC Name |

2,4,6-trihydroxy-5-(3-methylbutanoyl)benzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C13H14O6/c1-6(2)3-9(16)10-12(18)7(4-14)11(17)8(5-15)13(10)19/h4-6,17-19H,3H2,1-2H3 |

InChI Key |

LGXKQDDWMRYQJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O |

Synonyms |

jensenone |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemistry and Biological Activity of Jensenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jensenone is a naturally occurring phloroglucinol derivative found in several species of the Eucalyptus genus, including Eucalyptus jensenii, E. apodophylla, and E. globulus.[1] This compound has garnered interest within the scientific community due to its notable biological activities, which include antifeedant and antioxidant properties.[2] Structurally, it belongs to the class of formylated phloroglucinol compounds (FPCs), which are characterized by a substituted phenolic ring containing aldehyde groups.[3] This guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of this compound, with a focus on quantitative data and detailed experimental protocols.

Chemical Structure and Properties

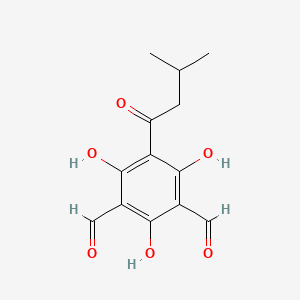

This compound is chemically known as 2,4,6-trihydroxy-5-(3-methylbutanoyl)benzene-1,3-dicarbaldehyde.[1] Its chemical structure is characterized by a central benzene ring substituted with three hydroxyl groups, two formyl groups, and a 3-methylbutanoyl group.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Reference |

| IUPAC Name | 2,4,6-trihydroxy-5-(3-methylbutanoyl)benzene-1,3-dicarbaldehyde | [1] |

| Molecular Formula | C₁₃H₁₄O₆ | [1] |

| Molecular Weight | 266.25 g/mol | [1] |

| Canonical SMILES | CC(C)CC(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O | [1] |

| InChIKey | LGXKQDDWMRYQJK-UHFFFAOYSA-N | [1] |

| CAS Number | 96573-43-2 | [1] |

Synthesis of this compound

A concise and efficient two-step synthesis for this compound has been developed, starting from the commercially available phloroglucinol.[2] This method provides a viable route for obtaining this compound for research purposes and for the synthesis of its analogues.[2]

Experimental Protocol for the Synthesis of this compound

Step 1: Friedel-Crafts Acylation of Phloroglucinol

-

A solution of phloroglucinol (1.0 g, 7.99 mmol) and anhydrous aluminum chloride (AlCl₃) (3.17 g, 23.74 mmol) in carbon disulfide (CS₂) (10 mL) and nitrobenzene (15 mL) is stirred at room temperature for 20 minutes.[1]

-

Isovaleryl chloride (2.9 mL, 23.74 mmol) is added to the reaction mixture at 50°C, and stirring is continued for an additional 30 minutes.[1]

-

Nitrobenzene is removed under reduced pressure.[1]

-

The crude product is purified by silica gel column chromatography using a 1:1 mixture of ethyl acetate and hexane as the eluent to yield 1-(3-methyl-butyryl)-2,4,6-trihydroxybenzene.[1]

Step 2: Diformylation using a Modified Duff Reaction

-

A solution of 1-(3-methyl-butyryl)-2,4,6-trihydroxybenzene (1.0 g, 4.76 mmol) and hexamethylenetetramine (2.0 g, 14.28 mmol) in anhydrous trifluoroacetic acid (10 mL) is refluxed for 20 hours.[1]

-

The reaction mixture is then poured into 4 N hydrochloric acid (HCl) and extracted with ethyl acetate.[1]

-

The organic layer is collected, dried, and concentrated to yield this compound.[1]

Experimental Workflow

Biological Activity

This compound exhibits a range of biological activities, with its antifeedant and antioxidant properties being the most studied.

Antioxidant Activity

The antioxidant capacity of this compound and several of its synthetic analogues has been evaluated using various assays. The free radical scavenging activity, a key indicator of antioxidant potential, is often quantified by the half-maximal effective concentration (EC₅₀) in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Table 2: Antioxidant Capacity of this compound and Related Phloroglucinols

| Compound | FTC (% Inhibition) | TBA (% Inhibition) | DPPH EC₅₀ (µg/mL) |

| This compound | 45.3 ± 2.1 | 40.1 ± 1.8 | > 200 |

| Grandinol | 42.1 ± 1.5 | 38.7 ± 1.2 | > 200 |

| Analogue 19 | 92.4 ± 3.2 | 88.5 ± 2.9 | 15.2 ± 0.8 |

| Analogue 21 | 95.1 ± 3.5 | 90.2 ± 3.1 | 12.8 ± 0.6 |

| Trolox | 98.2 ± 3.8 | 94.3 ± 3.3 | 8.5 ± 0.4 |

| Ascorbic Acid | 99.1 ± 4.0 | 96.8 ± 3.6 | 5.1 ± 0.3 |

| Data adapted from a study on the antioxidant capacity of natural and synthetic phloroglucinols.[1] |

Experimental Protocols for Antioxidant Assays

Ferric Thiocyanate (FTC) Method:

-

A sample solution (30 µL of a 5 mg/mL solution) is added to a mixture of 680 µL of a 2.51% linoleic acid solution in ethanol and 2.25 mL of 40 mM phosphate buffer (pH 7.0).[1]

-

The mixture is incubated, and the peroxide value is determined by measuring the absorbance at 500 nm after reacting with ferrous chloride and ammonium thiocyanate.[1]

-

Lower absorbance indicates higher antioxidant activity.[1]

Thiobarbituric Acid (TBA) Method:

-

The samples prepared for the FTC method are used for this assay.[1]

-

The assay measures the absorbance of the pink-colored complex formed between malondialdehyde (a secondary product of lipid oxidation) and thiobarbituric acid.[1]

DPPH Free Radical Scavenging Assay:

-

DPPH is dissolved in methanol (40 µg/mL) and sonicated for 15 minutes to generate the stable free radical.[1]

-

The test sample is added to the DPPH solution, and the decrease in absorbance at 520 nm is measured.[1]

-

The radical scavenging capacity is expressed as the EC₅₀ value, which is the concentration of the sample required to cause a 50% decrease in the initial DPPH concentration.[1]

Antifeedant Activity and Reactivity with Amines

The antifeedant properties of this compound are attributed to the reactivity of its aldehyde groups.[3] this compound reacts readily with primary amines, such as those found in amino acids and proteins, to form Schiff base adducts.[3] This reaction is believed to occur in the gastrointestinal tract of herbivores, leading to a loss of metabolic function and creating a feeding deterrent effect.[3]

Reaction with Glutathione:

Experimental Protocol for Studying this compound's Reactivity:

-

This compound (7.5 mg in 0.5 mL of 2% sodium carbonate) is incubated at 37°C with the amine-containing molecule of interest (e.g., 25 mg of glutathione).

-

Aliquots are taken at various time points, diluted, and filtered.

-

The disappearance of this compound and the formation of adducts are monitored by LC-UV and LC-MS.

Signaling Pathways

Current research on the biological activity of this compound, particularly its antifeedant effects, points towards a mechanism of direct chemical reactivity rather than the modulation of specific intracellular signaling pathways.[3] The formation of adducts with proteins and other biomolecules in the gastrointestinal tract is the proposed mode of action.[3] As such, there is no established signaling pathway directly regulated by this compound to be visualized at this time. Further research is required to investigate if this compound or its metabolites have any effects on specific cellular signaling cascades.

Conclusion

This compound is a phloroglucinol derivative with significant biological activities. Its chemical structure has been well-characterized, and an efficient synthetic route has been established. The antioxidant properties of this compound have been quantified, although they are less potent than some of its synthetic analogues and standard antioxidants. The antifeedant activity of this compound is a result of its chemical reactivity with amines, leading to the formation of Schiff base adducts. This guide provides researchers and drug development professionals with a foundational understanding of this compound's chemistry and biology, highlighting areas where further investigation, such as the elucidation of its ¹³C NMR spectrum and the kinetics of its reactions with biomolecules, is warranted. The potential for developing analogues with enhanced biological activities makes this compound an interesting lead compound for further study.

References

Jensenone: A Technical Guide to its Natural Sources, Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jensenone, a formylated phloroglucinol compound (FPC), is a plant secondary metabolite of significant interest due to its potent biological activities. Initially identified as a potent antifeedant to marsupials, recent research has highlighted its potential in other biomedical applications. This technical guide provides an in-depth overview of the natural sources, distribution, and key biological interactions of this compound, intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound is primarily found within the genus Eucalyptus, a diverse group of flowering trees and shrubs in the myrtle family, Myrtaceae. The distribution of this compound is not uniform across all species, with significant concentrations found in specific members of the genus.

Primary Botanical Sources

The most significant known natural source of this compound is Eucalyptus jensenii .[1][2] Studies have shown that this compound can be a major component of the essential oil of this species. It has also been reported in other Eucalyptus species, including Eucalyptus apodophylla and Eucalyptus saligna .[3] The presence and concentration of this compound can be influenced by factors such as the specific chemotype of the plant and its developmental stage.[2]

Quantitative Distribution

The concentration of this compound varies considerably among different Eucalyptus species and even within different tissues of the same plant. The following table summarizes the available quantitative data on this compound distribution.

| Botanical Source | Plant Part | Concentration/Yield | Method of Analysis | Reference |

| Eucalyptus jensenii | Dried Leaves | 2.1% (w/w) | Acetone extraction followed by VLC | [1][2] |

| Eucalyptus jensenii | Steam-Volatile Leaf Oil | ~70% | Not specified | [2] |

| Eucalyptus species (survey of 41 species) | Leaves | Detected in 27 species | ESI-FTMS | [4] |

Experimental Protocols

Extraction and Isolation

A common method for the extraction and preparative scale isolation of this compound from Eucalyptus leaves involves solvent extraction followed by chromatographic separation.[1][2]

Protocol: Extraction and Isolation of this compound from Eucalyptus jensenii Leaves

-

Extraction:

-

Air-dried and powdered leaves of E. jensenii are extracted with acetone at room temperature.

-

The solvent-to-solid ratio and extraction time should be optimized for maximum yield.

-

The resulting extract is filtered and concentrated under reduced pressure to obtain a crude acetone extract.

-

-

Isolation (Vacuum Liquid Chromatography - VLC):

-

The crude acetone extract is subjected to Vacuum Liquid Chromatography (VLC) over TLC grade silica gel.

-

A step-wise gradient of solvents, typically starting with non-polar solvents like hexane and gradually increasing in polarity with ethyl acetate, is used for elution.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of this compound.

-

Fractions containing pure this compound are combined and concentrated to yield the final product. Purity of over 99% has been reported using this method.[1][2]

-

Characterization

The structural elucidation and confirmation of this compound are typically achieved using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR are crucial for determining the chemical structure. The PubChem database provides reference spectra for this compound (CID 11594161).[5] Key signals include those for the aromatic protons, the isobutyryl side chain, and the formyl groups.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.[6]

-

Quantification

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the quantification of this compound in plant extracts.[1][2]

Protocol: RP-HPLC Quantification of this compound

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically used.[2]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (containing 0.1-2% formic or acetic acid) is employed.[2][6]

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 280 nm) is used for quantification.

-

Quantification: The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve prepared with a pure this compound standard.

Signaling Pathways and Biological Activity

This compound exhibits significant biological activities, primarily as a marsupial antifeedant and a potential inhibitor of the SARS-CoV-2 main protease (Mpro).

Antifeedant Activity and Serotonin Pathway

The antifeedant effect of this compound in marsupials is believed to be mediated through its interaction with the gastrointestinal tract, leading to a conditioned taste aversion.[6][7] The proposed mechanism involves the reaction of the aldehyde groups of this compound with amine groups of critical biomolecules in the gut. This interaction is thought to trigger a toxic response, potentially involving the release of chemical mediators such as 5-hydroxytryptamine (serotonin) , which can induce nausea and malaise.[6][7] This leads the animal to avoid consuming plants containing high concentrations of this compound. The activation of 5-HT3 receptors in the gut is a key signaling event in the emetic reflex.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

In silico molecular docking studies have suggested that this compound has the potential to act as an inhibitor of the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus.[8] Mpro is a crucial enzyme for viral replication, and its inhibition can block the viral life cycle. The proposed mechanism involves the binding of this compound to the active site of the Mpro, preventing it from processing viral polyproteins. This interaction is predicted to be stabilized by a network of hydrogen bonds and hydrophobic interactions.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. connectsci.au [connectsci.au]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C13H14O6 | CID 11594161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. [2004.00217] Molecular docking studies on this compound from eucalyptus essential oil as a potential inhibitor of COVID 19 corona virus infection [arxiv.org]

A Technical Guide to the Biological Activity of Formylated Phloroglucinols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylated phloroglucinols (FPCs) are a class of specialized metabolites predominantly found in the Myrtaceae family, particularly within the Eucalyptus genus.[1] These compounds are characterized by a phloroglucinol core (1,3,5-trihydroxybenzene) that is mono- to tetra-formylated and often features an attached terpene moiety.[1][2] FPCs play a crucial role in the chemical defense of plants against herbivores and exhibit a wide array of biological activities that are of significant interest to the pharmaceutical and biotechnology industries.[1][2] This technical guide provides an in-depth overview of the biological activities of FPCs, with a focus on their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in the field.

Antimicrobial Activity

Formylated phloroglucinols have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. This has made them promising candidates for the development of new antimicrobial agents.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of various formylated phloroglucinols has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Extract | Target Organism | Type | MIC (µg/mL) | Reference |

| Macrocarpal A | Bacillus subtilis PCI219 | Gram-positive | < 0.2 µM | [3] |

| Macrocarpal A | Staphylococcus aureus FDA209P | Gram-positive | 0.4 µM | [3] |

| Macrocarpal C | Trichophyton mentagrophytes | Fungus | 1.95 | [4] |

| Camaldulensal B & C | Staphylococcus aureus (MRSA & MSSA) | Gram-positive | Significant Activity | [2] |

| Sideroxylonals | Staphylococcus aureus | Gram-positive | Active | [5] |

| Sideroxylonals | Bacillus subtilis | Gram-positive | Active | [5] |

| Loxophlebal A | Escherichia coli | Gram-negative | More active than sideroxylonals | [6] |

| Loxophlebal A | Pseudomonas aeruginosa | Gram-negative | More active than sideroxylonals | [6] |

| Loxophlebal A | Staphylococcus epidermidis | Gram-positive | More active than sideroxylonals | [6] |

| Loxophlebal A | Staphylococcus aureus | Gram-positive | More active than sideroxylonals | [6] |

| Eucalyptus globulus Essential Oil (EGEO) | Candida albicans | Fungus | 14.00 ± 1.00 mm (inhibition zone) | [7] |

| Eucalyptus globulus Essential Oil (EGEO) | Candida tropicalis | Fungus | MIC50 2.93 µL/mL, MIC90 3.17 µL/mL | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Agar Dilution Method

The agar dilution method is a standardized technique for determining the MIC of an antimicrobial agent.[8][9]

1. Preparation of Antimicrobial Agent Stock Solution:

-

Aseptically prepare a stock solution of the formylated phloroglucinol compound in a suitable solvent (e.g., DMSO). The concentration should be at least 10 times the highest concentration to be tested.

2. Preparation of Agar Plates with Antimicrobial Agent:

-

Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten agar to 45-50°C in a water bath.

-

Prepare a series of twofold dilutions of the antimicrobial stock solution.

-

For each concentration, add a specific volume of the diluted antimicrobial agent to a defined volume of molten MHA to achieve the final desired concentration. Mix thoroughly by gentle inversion.

-

Pour the agar into sterile Petri dishes and allow them to solidify at room temperature.[10]

-

Include a control plate containing only the solvent used to dissolve the compound and a drug-free control plate.

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline (0.85%) or phosphate-buffered saline (PBS).

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Further dilute the inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot upon inoculation.

4. Inoculation and Incubation:

-

Using an inoculum-replicating device (e.g., a Steers replicator), spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates, including the control plates.[10]

-

Allow the spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in an aerobic atmosphere.[8]

5. Interpretation of Results:

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[8] This is observed as the absence of bacterial colonies at the inoculation spot.

Antioxidant Activity

Formylated phloroglucinols have been shown to possess antioxidant properties, which are crucial in combating oxidative stress-related diseases.

Quantitative Data: Antioxidant Activity

The antioxidant potential of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Compound/Extract | Assay | Result | Reference |

| Eucalyptus globulus Essential Oil (EGEO) | ABTS•+ neutralization | 10 µL neutralizes 55.44 ± 0.99% of ABTS•+ | [7] |

| Sideroxylon lanuginosum extract | DPPH | EC50 = 0.32 ± 0.03 mg/mL | [11] |

| Sideroxylon lanuginosum extract | TEAC | 4134 ± 9.7 μM TE/g dry extract | [11] |

| Phloroglucinol | FRAP and TEAC assays | Higher radical scavenging capacity than Trolox after 30 min | [12] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[3][13]

1. Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light due to its sensitivity.[3] The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0.

-

Test Samples: Dissolve the formylated phloroglucinol compounds in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution. From this, prepare a series of dilutions.

-

Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox.

2. Assay Procedure:

-

In a 96-well microplate, add a defined volume of each sample dilution to separate wells.

-

Add an equal volume of the DPPH working solution to each well.

-

Include a blank control containing only the solvent and the DPPH solution.

-

Mix the contents of the wells thoroughly.

3. Incubation and Measurement:

-

Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).[3]

-

After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

4. Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

Anti-inflammatory Activity

Several formylated phloroglucinols and related phloroglucinol derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators like nitric oxide (NO) and the modulation of signaling pathways such as NF-κB.[14][15]

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | IC50 Value | Reference |

| Diacylphloroglucinol (Compound 2) | iNOS Inhibition | 19.0 µM | [14][15] |

| Diacylphloroglucinol (Compound 2) | NF-κB Inhibition | 34.0 µM | [14][15] |

| Alkylated acylphloroglucinol (Compound 4) | iNOS Inhibition | 19.5 µM | [14][15] |

| Alkylated acylphloroglucinol (Compound 4) | NF-κB Inhibition | 37.5 µM | [14][15] |

| Phloroglucinol derivative (6a) | NO Production Inhibition | More effective than Phloroglucinol | [10] |

| Eucalyptus sideroxylon bark extract | Membrane stabilization | 34.4% inhibition at 125 µg/mL | [16] |

Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is widely used to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[14][17]

1. Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

-

Seed the RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of the formylated phloroglucinol compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 20-24 hours to induce NO production. Include a control group without LPS stimulation and a group with LPS stimulation but without the test compound.

3. Measurement of Nitrite:

-

After the incubation period, collect the cell culture supernatant.

-

The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

-

Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The concentration of nitrite in the samples is determined from the standard curve.

-

The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

-

The IC50 value is determined from the dose-response curve.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by formylated phloroglucinols.

Anticancer Activity

Formylated phloroglucinols have emerged as potential anticancer agents, exhibiting cytotoxicity against various cancer cell lines and the ability to inhibit tumor promotion.

Quantitative Data: Anticancer Activity

| Compound/Extract | Cell Line | Assay | Result | Reference |

| Sideroxylonals | HeLa cells | Growth Inhibition | Active | [5] |

| Phloroglucinol | HT-29 colon cancer cells | Cell Viability (MTS assay) | 60% inhibition at 50 µg/ml | [18] |

| Phloroglucinol | Breast Cancer Stem-like Cells | Sphere Formation | Suppressed | [19] |

| Phloroglucinol | Breast Cancer Stem-like Cells | Anchorage-independent colony formation | Suppressed | [19] |

| Phloroglucinol | Breast Cancer Stem-like Cells | In vivo tumorigenicity | Suppressed | [19] |

| Euglobal-G1-G5, -Am-2, -III | Raji cells | Epstein-Barr virus (EBV) activation | Significant inhibitory effects | [13] |

| Triterpenoids from Eucalyptus | MDA-MB-231 (breast cancer) | Cytotoxicity | IC50 = 50.67 µg/mL | [20] |

| Triterpenoids from Eucalyptus | SGC-7901 (gastric cancer) | Cytotoxicity | IC50 = 43.12 µg/mL | [20] |

| Triterpenoids from Eucalyptus | HeLa (cervical cancer) | Cytotoxicity | IC50 = 42.65 µg/mL | [20] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

1. Cell Seeding:

-

Harvest and count the cancer cells of interest.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow the cells to attach.

2. Compound Treatment:

-

Prepare a series of dilutions of the formylated phloroglucinol compound in culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

-

Include a vehicle control group (cells treated with the solvent used to dissolve the compound).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

-

Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

4. Formazan Solubilization:

-

Carefully remove the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes, protected from light.

5. Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

-

Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.

-

The percentage of cell viability is calculated using the following formula:

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathway: KRAS/PI3K/AKT Inhibition in Breast Cancer Stem-like Cells

Phloroglucinol has been shown to inhibit the KRAS and its downstream PI3K/AKT and RAF-1/ERK signaling pathways, which are crucial for the maintenance of cancer stem cells.[19]

Caption: Phloroglucinol-mediated inhibition of the KRAS/PI3K/AKT and RAF-1/ERK signaling pathways.

Other Biological Activities

Beyond the core activities detailed above, formylated phloroglucinols and their derivatives have shown potential in other therapeutic areas.

-

Anti-diabetic Activity: Macrocarpal C has been identified as an inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism, suggesting its potential in the management of type-2 diabetes.[21][22]

-

Skin Barrier Function Enhancement: Macrocarpal A has been shown to increase the level of ceramides in human keratinocytes by upregulating the mRNA expression of key enzymes involved in ceramide synthesis.[3] This suggests its potential use in dermatology for improving skin barrier function.

Experimental Workflow: α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of compounds to inhibit α-glucosidase, an enzyme involved in the digestion of carbohydrates.[23][24]

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Conclusion

Formylated phloroglucinols represent a structurally diverse and biologically active class of natural products with significant therapeutic potential. Their demonstrated antimicrobial, antioxidant, anti-inflammatory, and anticancer activities provide a strong foundation for further research and development. The quantitative data, detailed experimental protocols, and pathway visualizations presented in this guide are intended to facilitate these efforts, enabling researchers to explore the full potential of these promising compounds in the development of novel therapeutics. The continued investigation into the mechanisms of action and structure-activity relationships of formylated phloroglucinols will be crucial in translating their biological activities into clinical applications.

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. merckmillipore.com [merckmillipore.com]

- 5. youtube.com [youtube.com]

- 6. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. MTT (Assay protocol [protocols.io]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. atcc.org [atcc.org]

- 12. bio-protocol.org [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Mouse skin tumor initiation-promotion and complete carcinogenesis bioassays: mechanisms and biological activities of emission samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. marinebiology.pt [marinebiology.pt]

- 17. thaiscience.info [thaiscience.info]

- 18. diva-portal.org [diva-portal.org]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. In vitro α-glucosidase inhibitory assay [protocols.io]

- 24. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

Jensenone: A Technical Guide to its Antifeedant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jensenone, a formylated phloroglucinol compound (FPC) found in Eucalyptus species, is a potent antifeedant. These compounds are key components of the plant's chemical defense system against herbivores. The antifeedant properties of this compound and related FPCs are primarily attributed to their reactive aldehyde functional groups. This technical guide provides an in-depth exploration of the proposed mechanism of action of this compound as an insect antifeedant, drawing upon its known chemical reactivity and analogous mechanisms of similar compounds in insects. While direct research on this compound in insects is limited, this document synthesizes current knowledge to present a comprehensive and technically detailed hypothesis of its function at the molecular, cellular, and behavioral levels.

Core Mechanism of Action: Covalent Modification and Neuronal Activation

The central hypothesis for this compound's antifeedant activity in insects is its ability to form covalent bonds with nucleophilic groups of proteins within the gustatory system. This action is predicated on the reactivity of its aldehyde moieties.

1. Schiff Base Formation: The aldehyde groups of this compound are electrophilic and readily react with primary amine groups, such as the side chains of lysine residues in proteins, to form a Schiff base (an imine). This covalent modification can irreversibly alter the structure and function of the target protein.

2. Target Proteins: The most likely targets for this compound within the insect's gustatory system are the gustatory receptors (GRs) located on the dendrites of gustatory receptor neurons (GRNs). Specifically, this compound is predicted to interact with GRs that detect bitter or aversive compounds. The formation of a Schiff base with these receptors could lead to their constitutive activation or inactivation, disrupting normal taste perception.

3. Cellular Response: The alteration of GR function by this compound is expected to trigger a downstream signaling cascade within the "bitter" taste neurons. Insect GRs are ligand-gated ion channels.[1] Covalent modification by this compound could lock the receptor in an open or closed state, leading to a sustained influx of cations and depolarization of the GRN. This would generate a strong and persistent neural signal to the insect's brain, interpreted as a highly aversive stimulus.

4. Behavioral Outcome: The perception of this intense aversive signal results in the cessation of feeding, a classic antifeedant response. The insect will avoid the food source to prevent the ingestion of what it perceives as a toxic substance.

Quantitative Data on Analogous Aldehydic Antifeedants

Due to the lack of specific quantitative data for this compound's activity in insects, the following tables summarize the antifeedant and toxic effects of other aromatic and unsaturated aldehydes that share similar reactive aldehyde functionalities. This data provides a comparative framework for understanding the potential potency of this compound.

Table 1: Antifeedant and Repellent Activity of Aromatic Aldehydes against Insects

| Compound | Insect Species | Assay Type | Concentration/Dose | Effect | Reference |

| Cinnamaldehyde | Sitophilus zeamais | Antifeedant | 40% of 96h-LC50 | 54.70% feeding reduction | |

| Cinnamaldehyde | Sitophilus zeamais | Antifeedant | 80% of 96h-LC50 | 29.05% feeding reduction | |

| Cuminaldehyde | Sitophilus zeamais | Antifeedant | 40% of 96h-LC50 | 47.71% feeding reduction | |

| Cuminaldehyde | Sitophilus zeamais | Antifeedant | 80% of 96h-LC50 | 22.29% feeding reduction | |

| Cinnamaldehyde | Haemaphysalis longicornis | Repellency | 1% | >90% repellency for 6 hours | [2] |

| α-bromo-cinnamaldehyde | Sitophilus zeamais | Repellency | 0.28 µmol L⁻¹ | Significant repellent effect | [3] |

Table 2: Contact and Fumigant Toxicity of Aromatic Aldehydes against Sitophilus zeamais

| Compound | Assay Type | Exposure Time | LC50 Value | Reference |

| Cinnamaldehyde | Contact | 24 hours | 0.290 µl/cm² | |

| Cinnamaldehyde | Contact | 48 hours | 0.195 µl/cm² | |

| Cuminaldehyde | Contact | 24 hours | 0.283 µl/cm² | |

| Cuminaldehyde | Contact | 48 hours | 0.187 µl/cm² | |

| Cinnamaldehyde | Fumigant | 24 hours | 0.423 µl/cm³ air | |

| Cinnamaldehyde | Fumigant | 48 hours | 0.286 µl/cm³ air |

Experimental Protocols

Insect Antifeedant Bioassay (Choice Test)

This protocol is designed to assess the feeding deterrence of a compound by providing the insect with a choice between a treated and an untreated food source.

Materials:

-

Test insects (e.g., larvae of Spodoptera litura)

-

Artificial diet or host plant leaves

-

Test compound (this compound) dissolved in a suitable solvent (e.g., ethanol)

-

Solvent control

-

Petri dishes or multi-well plates

-

Filter paper discs

-

Leaf-area meter or scanner and image analysis software

Procedure:

-

Preparation of Treated and Control Discs:

-

Cut uniform discs from host plant leaves (e.g., cabbage) or prepare discs of artificial diet.

-

Prepare a series of concentrations of the test compound in the chosen solvent.

-

Apply a standard volume (e.g., 50 µL) of each test solution evenly onto the surface of a food disc.

-

Prepare control discs by applying the same volume of the solvent only.

-

Allow the solvent to evaporate completely in a fume hood.

-

-

Experimental Setup:

-

In each Petri dish, place one treated disc and one control disc on opposite sides.

-

Introduce a single, pre-weighed, and starved (for ~4 hours) insect larva into the center of each dish.

-

-

Incubation:

-

Maintain the Petri dishes in a controlled environment chamber (e.g., 25°C, 60% RH, 16:8 L:D photoperiod) for 24-48 hours.

-

-

Data Collection and Analysis:

-

After the incubation period, remove the insect and the remaining portions of the food discs.

-

Measure the area of each disc consumed using a leaf-area meter or by scanning the discs and analyzing the images with software like ImageJ.

-

Calculate the Feeding Deterrence Index (FDI) using the following formula: FDI (%) = [(C - T) / (C + T)] * 100 Where C is the area of the control disc consumed, and T is the area of the treated disc consumed.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences in feeding between treated and control discs.

-

Electrophysiological Recording from Gustatory Sensilla

This protocol allows for the direct measurement of the neural response of gustatory receptor neurons to chemical stimuli.

Materials:

-

Test insect (e.g., Drosophila melanogaster)

-

Dissecting microscope

-

Micromanipulators

-

Glass capillaries for making recording and reference electrodes

-

Electrode puller

-

Ag/AgCl wire

-

Amplifier and data acquisition system (e.g., Digidata, Axopatch)

-

Faraday cage to shield from electrical noise

-

Test solutions: this compound dissolved in an electrolyte solution (e.g., 30 mM tricholine citrate)

-

Control electrolyte solution

Procedure:

-

Electrode Preparation:

-

Pull glass capillaries to a fine tip using an electrode puller.

-

Fill the recording electrode with the test solution and the reference electrode with the electrolyte solution.

-

Insert an Ag/AgCl wire into each electrode.

-

-

Insect Preparation:

-

Anesthetize the insect by chilling it on ice.

-

Mount the insect on a microscope slide or a custom holder using wax or double-sided tape, exposing the gustatory sensilla of interest (e.g., on the labellum or tarsi).

-

Insert the reference electrode into the insect's body (e.g., the eye or thorax) to complete the electrical circuit.

-

-

Recording:

-

Position the recording electrode over a single gustatory sensillum using a micromanipulator.

-

Bring the electrode into contact with the tip of the sensillum. The test solution will make contact with the dendrites of the GRNs through the pore at the tip of the sensillum.

-

Record the electrical activity (action potentials or "spikes") for a set duration (e.g., 1-2 seconds).

-

-

Data Analysis:

-

Use spike-sorting software to count the number of spikes generated in response to the stimulus.

-

Compare the firing rate (spikes per second) in response to the test compound with the response to the control electrolyte solution.

-

Generate dose-response curves by testing a range of concentrations of the test compound.

-

Visualizations

Proposed Signaling Pathway of this compound in an Insect Gustatory Neuron

References

- 1. A structural perspective on insect gustatory receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HL-IR mediates cinnamaldehyde repellency behavior in parthenogenetic Haemaphysalis longicornis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cinnamaldehyde and related phenylpropanoids, natural repellents, and insecticides against Sitophilus zeamais (Motsch.). A chemical structure-bioactivity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Jensenone in Eucalyptus Chemical Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Eucalyptus has evolved a sophisticated chemical defense system to deter herbivory, a key component of which is a class of secondary metabolites known as formylated phloroglucinol compounds (FPCs). Jensenone, a simple FPC, serves as a foundational structure for more complex FPCs and plays a significant role in the anti-herbivore defense mechanisms of various Eucalyptus species. This technical guide provides an in-depth analysis of the role of this compound, detailing its biosynthesis, mechanism of action, and the signaling pathways that regulate its production. The guide also includes detailed experimental protocols for the extraction, quantification, and bioactivity assessment of this compound, and presents available quantitative data to facilitate comparative studies.

Introduction

Eucalyptus, a diverse genus of flowering trees and shrubs in the myrtle family, Myrtaceae, is a dominant feature of the Australian landscape.[1][2][3] The ecological success of these plants is partly attributable to their production of a wide array of specialized metabolites that mediate interactions with their environment, including defense against herbivores.[1][2][3][4] Among these defensive compounds, formylated phloroglucinol compounds (FPCs) are particularly important.[1][4][5]

This compound is one of the simplest FPCs, characterized by a fully substituted, formylated acylphloroglucinol structure.[5] It is a key precursor for more complex dimeric acylphloroglucinols.[5] The primary role of this compound and other FPCs in Eucalyptus is to provide chemical defense against herbivory, particularly from marsupial folivores.[4] The antifeedant properties of these compounds are crucial for the plant's survival and have significant implications for herbivore foraging behavior.

This compound and its Role in Chemical Defense

Antifeedant Activity

The resistance of Eucalyptus to browsing mammals is strongly correlated with the concentration and type of FPCs present in the leaves.[6][7] The antifeedant activity of these compounds, including this compound, is primarily attributed to their aldehyde groups.[6][7]

Mechanism of Action

The proposed mechanism of action for the antifeedant effects of this compound involves the facile binding of its aldehyde groups to amine groups of critical molecules within the gastrointestinal tract of herbivores.[6][7] This interaction leads to the formation of Schiff bases, resulting in a loss of metabolic function.[6][7] The subsequent toxic reaction is thought to involve chemical mediators such as 5-hydroxytryptamine (5HT), which can induce colic, nausea, and a general feeling of malaise, ultimately leading to anorexia.[6][7]

Quantitative Data on this compound

While comprehensive data on this compound concentrations across a wide range of Eucalyptus species is limited, some quantitative information is available. It is important to note that much of the available data focuses on the concentration of total FPCs rather than individual compounds like this compound.

| Eucalyptus Species | Compound | Concentration/Yield | Tissue | Reference |

| Eucalyptus jensenii | This compound | 2.1% of dried leaves | Leaves | [8][9] |

| Eucalyptus camphora | Total FPCs | 65 mg g⁻¹ DW | Leaves | [10] |

| Eucalyptus globulus | Total FPCs | 41 mg g⁻¹ DW | Leaves | [10] |

Note: DW = Dry Weight. The data for total FPCs provides a broader context for the chemical defense potential of these species, within which this compound is a key component.

Biosynthesis and Regulation

This compound Biosynthesis Pathway

The biosynthesis of the phloroglucinol core of this compound follows the polyketide pathway. While the specific enzymes for the final acylation and formylation steps in Eucalyptus have not been fully elucidated, a putative pathway can be constructed based on known biochemical reactions. The initial steps involve the condensation of acetyl-CoA and malonyl-CoA, catalyzed by a Type III polyketide synthase.

Caption: Putative biosynthetic pathway of this compound in Eucalyptus.

Regulation of Biosynthesis by Herbivory

The production of defensive compounds like this compound is often induced by herbivore feeding. This induction is mediated by complex signaling pathways, primarily involving the plant hormones jasmonic acid (JA) and salicylic acid (SA). While there is evidence for the involvement of these pathways in the general defense response of Eucalyptus, the specific signaling cascade leading to this compound production is an active area of research.

Herbivore damage, such as chewing by insects, triggers the synthesis of JA. The bioactive form, JA-isoleucine (JA-Ile), binds to its receptor, leading to the degradation of JAZ repressor proteins. This, in turn, allows for the activation of transcription factors, such as MYC2, which can then upregulate the expression of genes involved in the biosynthesis of secondary metabolites, including the enzymes of the polyketide pathway.

Caption: Simplified herbivore-induced jasmonic acid signaling pathway.

Experimental Protocols

Extraction and Quantification of this compound

The following protocol is adapted from a method for the extraction and quantification of FPCs using Ultra-High-Performance Liquid Chromatography-Diode Array Detection-Electrospray Ionization-Quadrupole Time-of-Flight-Mass Spectrometry (UHPLC-DAD-ESI-Q-TOF-MS/MS).[1][3]

5.1.1. Extraction Workflow

Caption: Workflow for the extraction of FPCs from Eucalyptus tissue.

5.1.2. UHPLC-DAD-ESI-Q-TOF-MS/MS Analysis

-

Column: A suitable reversed-phase column, such as a C18 column.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to achieve separation.

-

Detection: Diode Array Detector (DAD) set to a wavelength of 275 nm, which is the maximal absorbance for FPCs.[1]

-

Mass Spectrometry: ESI-Q-TOF-MS/MS for accurate mass determination and fragmentation analysis to confirm the identity of this compound.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to a standard curve prepared from a pure this compound standard.

In Vitro Gastrointestinal Assay

While a detailed, standardized protocol for assessing the reactivity of this compound in a simulated herbivore gut is not widely available, the following outlines the general principles of such an experiment based on published research.[6][7] This type of assay is crucial for understanding the antifeedant mechanism of this compound.

5.2.1. Experimental Principles

The assay typically involves incubating this compound with various components found in the gastrointestinal tract of herbivores to observe its reactivity.

Caption: Conceptual workflow of an in vitro gastrointestinal assay.

5.2.2. Methodological Considerations

-

Source of Gut Tissue/Enzymes: The choice of animal model (e.g., rat, marsupial) for sourcing gastrointestinal segments or enzymes is critical and should be relevant to the herbivore of interest.

-

Incubation Conditions: The incubation should be carried out at a physiologically relevant temperature (e.g., 37°C) and pH.

-

Test Substances: A range of biologically relevant amine-containing molecules should be tested to determine the reactivity of this compound.

-

Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for identifying the adducts formed between this compound and the test substances.

Conclusion and Future Directions

This compound is a pivotal component of the chemical defense strategy of Eucalyptus, acting as a potent antifeedant against mammalian herbivores. Its mechanism of action, involving the reaction of its aldehyde groups with amine-containing molecules in the herbivore gut, is a key feature of its defensive properties. While the general biosynthetic pathway and the involvement of jasmonic acid signaling are understood, further research is needed to elucidate the specific enzymes and transcription factors involved in the production and regulation of this compound in Eucalyptus. A more comprehensive quantitative analysis of this compound across a wider range of Eucalyptus species, particularly in response to herbivory, would provide valuable insights into the ecological dynamics of plant-herbivore interactions. The development of standardized in vitro gastrointestinal assays will also be crucial for a more detailed understanding of the antifeedant mechanism and for the screening of other plant-derived defensive compounds. This knowledge will not only enhance our understanding of plant chemical ecology but also has potential applications in the development of novel, natural pest control agents and pharmaceuticals.

References

- 1. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cris.vtt.fi [cris.vtt.fi]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound: biological reactivity of a marsupial antifeedant from Eucalyptus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Eucalyptus terpene synthase gene family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Jensenone: A Technical Whitepaper on Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jensenone, a formylated phloroglucinol compound naturally occurring in Eucalyptus species, has traditionally been recognized for its role as a marsupial antifeedant. Emerging research, however, points towards a broader bioactivity profile, suggesting its potential in several therapeutic areas. This technical guide provides an in-depth analysis of the current scientific literature on this compound, focusing on its proposed mechanisms of action and preclinical findings. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes putative signaling pathways and experimental workflows to facilitate further research and development. While the body of evidence is still in its nascent stages, this paper consolidates the existing knowledge to underscore the potential of this compound as a lead compound for drug discovery.

Introduction

This compound is a secondary metabolite found in the leaves of Eucalyptus jensenii and other Eucalyptus species. Structurally, it is a phloroglucinol derivative characterized by the presence of two aldehyde groups, which are believed to be crucial for its biological reactivity.[1] Historically, the interest in this compound has been primarily in the ecological context of plant-herbivore interactions, where it acts as a deterrent to browsing marsupials. This antifeedant effect is attributed to the facile reaction of its aldehyde moieties with amine groups on critical molecules within the gastrointestinal tract, leading to a loss of metabolic function.[1]

Recent in-silico and in-vitro studies have begun to explore the therapeutic potential of this compound beyond its antifeedant properties. Preliminary investigations suggest possible applications in antiviral and antioxidant therapies. This whitepaper will delve into the specifics of these findings, presenting the available data and methodologies to provide a comprehensive resource for the scientific community.

Potential Therapeutic Applications

Antiviral Activity: A Putative SARS-CoV-2 Main Protease Inhibitor

An in-silico study has identified this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[2] This protease is responsible for cleaving viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development.

Mechanism of Action (Proposed): Molecular docking studies suggest that this compound can effectively bind to the active site of the SARS-CoV-2 Mpro. The proposed binding is stabilized by a combination of hydrophobic interactions, hydrogen bonds, and ionic interactions with key amino acid residues in the protease's active site. The hydroxy, ketone, and ether groups of this compound are predicted to play a significant role in these interactions.

It is crucial to emphasize that these findings are based on computational models and have not yet been validated by in-vitro or in-vivo experimental data. Further research is required to confirm the Mpro inhibitory activity of this compound and to evaluate its efficacy and safety as a potential antiviral agent.

Signaling Pathway: Proposed Inhibition of SARS-CoV-2 Mpro by this compound

References

In Silico Prediction of Jensenone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jensenone, a formylated phloroglucinol compound (FPC) isolated from Eucalyptus species, has demonstrated notable bioactivity, including antifeedant properties and potential antiviral effects.[1] As with many natural products, fully characterizing its biological activity and mechanism of action through traditional high-throughput screening can be resource-intensive. In silico methodologies provide a powerful and efficient alternative to predict and elucidate the bioactivity of this compound, thereby accelerating its potential development as a therapeutic agent.

This technical guide provides a comprehensive overview of a systematic in silico workflow to predict the bioactivity of this compound. It covers target identification, molecular docking, ADMET profiling, and pharmacophore modeling, offering detailed protocols for each stage. The guide is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery and natural product chemistry.

This compound: Physicochemical Properties and Known Bioactivities

This compound is characterized by a phloroglucinol core with formyl and 3-methylbutanoyl substituents. Its chemical structure is crucial for its biological interactions.

| Property | Value | Source |

| IUPAC Name | 2,4,6-trihydroxy-5-(3-methylbutanoyl)benzene-1,3-dicarbaldehyde | [2] |

| Molecular Formula | C13H14O6 | [2] |

| Molecular Weight | 266.25 g/mol | [2] |

| SMILES | CC(C)CC(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O | [2] |

| Known Bioactivities | Antifeedant in marsupials, Potential COVID-19 Mpro inhibitor | [1][3] |

In Silico Bioactivity Prediction Workflow

A multi-step computational workflow can be employed to predict the bioactivity of this compound, starting from broad target prediction and culminating in specific interaction modeling and pharmacokinetic profiling.

Experimental Protocols

Target Identification

The initial step in predicting the bioactivity of this compound is to identify its potential molecular targets. This can be achieved through a combination of literature review and computational target prediction.

-

Literature-Based Approach: Review existing literature on this compound and related FPCs to identify experimentally validated targets. For instance, studies have identified the main protease (Mpro) of SARS-CoV-2 as a potential target.[3][4] The antifeedant activity of this compound is attributed to its reaction with amine groups on proteins in the gastrointestinal tract.[1]

-

Ligand-Based Target Prediction: Utilize online servers such as SwissTargetPrediction, SuperPred, and PharmMapper. These tools predict protein targets by comparing the 2D/3D structure of this compound with databases of known ligands for a wide range of proteins.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database like PubChem (CID 11594161) or generate it from its SMILES string using software like Avogadro or ChemDraw.[2]

-

Perform energy minimization of the ligand structure using a force field such as MMFF94.

-

Assign partial charges to the ligand atoms.

-

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the PDB ID for SARS-CoV-2 Mpro is 6LU7.

-

Remove water molecules, co-factors, and existing ligands from the protein structure.

-

Add polar hydrogens and assign charges to the protein residues.

-

-

Docking Simulation:

-

Define the binding site (active site) on the receptor. This can be determined from the co-crystallized ligand in the PDB structure or predicted using active site prediction tools.

-

Perform the docking simulation using software such as AutoDock Vina, SwissDock, or Glide.[3][4]

-

Analyze the docking poses based on their binding energy scores and interactions with the receptor.

-

Quantitative Data from this compound Docking Studies:

| Target Protein | Docking Software | Binding Energy (kcal/mol) | Interacting Residues | Interaction Types | Reference |

| SARS-CoV-2 Mpro | SwissDock | -6.03 | ALA7, PRO52, TRP207, LEU29, TRY126, PRO184, M4, V18, L30, D10, T16, LYS3, ASP34, ARG38, HIS163 | Hydrophobic, Hydrogen Bonds, Ionic | [3][5] |

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is crucial for assessing its drug-likeness.

Protocol:

-

Input: Use the SMILES string of this compound as input for ADMET prediction servers.

-

Servers: Utilize web-based tools such as SwissADME, pkCSM, or admetSAR.

-

Analysis: Analyze the predicted parameters, including:

-

Absorption: Lipophilicity (LogP), water solubility, intestinal absorption.

-

Distribution: Plasma protein binding, blood-brain barrier permeability.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, hepatotoxicity.

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for a molecule to interact with a specific target.

Protocol:

-

Model Generation:

-

Ligand-based: If a set of active compounds with a common target is available, align their structures to identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings).

-

Structure-based: Analyze the interactions between this compound and its target protein from molecular docking results to define the key pharmacophoric features.

-

-

Database Screening: Use the generated pharmacophore model as a 3D query to screen compound databases (e.g., ZINC, ChEMBL) for molecules with similar features.

-

Hit Refinement: Subject the retrieved hits to further analysis, such as molecular docking and ADMET prediction, to identify promising lead compounds.

Signaling Pathways and Mechanisms of Action

Based on its chemical class and predicted targets, this compound may modulate several signaling pathways.

Antiviral Mechanism (Inhibition of Viral Protease)

As suggested by docking studies, this compound may inhibit the main protease of viruses like SARS-CoV-2.[3][4] This would disrupt the viral replication cycle.

Antifeedant Mechanism (Protein Adduct Formation)

The antifeedant activity of this compound is likely due to the covalent modification of proteins in the gustatory and gastrointestinal systems of herbivores.[1] The aldehyde groups of this compound can react with primary amine groups on proteins to form Schiff bases, leading to altered protein function and a deterrent effect.

Conclusion

The in silico workflow presented in this guide provides a robust framework for the comprehensive bioactivity prediction of this compound. By integrating various computational techniques, researchers can efficiently generate hypotheses regarding its molecular targets, mechanisms of action, and potential as a therapeutic lead. While in silico predictions are a valuable starting point, it is imperative that they are followed by experimental validation to confirm the computational findings. The methodologies outlined herein can serve as a blueprint for the computational investigation of other natural products, facilitating the discovery of novel bioactive compounds.

References

- 1. This compound: biological reactivity of a marsupial antifeedant from Eucalyptus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C13H14O6 | CID 11594161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. covid-19.conacyt.mx [covid-19.conacyt.mx]

- 5. biotechjournal.in [biotechjournal.in]

Jensenone: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jensenone, a formylated phloroglucinol compound first isolated from Eucalyptus jensenii, has garnered scientific interest due to its unique biological activities. Initially identified as a potent marsupial antifeedant, recent in silico studies have suggested its potential as a COVID-19 Mpro inhibitor. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and known biological mechanisms of this compound. It includes detailed experimental protocols for its synthesis and analysis, a summary of its reactivity, and a proposed mechanism of action involving the serotonin pathway. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related phloroglucinol compounds.

Discovery and Historical Context

This compound was first isolated from the steam-volatile leaf oil of Eucalyptus jensenii, a tree species native to the northern regions of Australia.[1] The discovery was part of broader research into the chemical constituents of Eucalyptus species, which have a long history in traditional and modern medicine.[2] The first total synthesis of this compound was reported in 2005, providing a method to produce the compound for further study.[3][4][5] Initially, the primary biological activity attributed to this compound was its role as an antifeedant against marsupials, with its mechanism linked to its aldehyde groups.[6] More recently, computational studies have explored its potential as an inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19.[7][8][9][10][11]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄O₆ | [8] |

| IUPAC Name | 2,4,6-trihydroxy-5-(3-methylbutanoyl)benzene-1,3-dicarbaldehyde | [8] |

| Physical State | Colorless liquid (natural organic compound) | [8][10] |

| Classification | Cyclic ether, Monoterpenoid | [8][10] |

Biological Activity and Mechanism of Action

The primary characterized biological activity of this compound is as a marsupial antifeedant.[6] This activity is attributed to the high reactivity of its two aldehyde groups.

Reactivity with Amines and Thiols

This compound reacts rapidly with primary amine groups and thiols. In vitro studies have shown that it readily forms adducts with glutathione, cysteine, glycine, ethanolamine, and trypsin.[6] The reaction with amine groups forms Schiff bases.[6] This high reactivity is believed to be the basis for its antifeedant properties, as it can covalently modify and potentially inactivate critical proteins in the gastrointestinal tract.[6]

Proposed Serotonergic Mechanism of Action

The antifeedant effects of this compound are thought to be mediated, at least in part, by the serotonin system. It is hypothesized that the binding of this compound to proteins in the gastrointestinal tract leads to a toxic reaction that may involve the release of chemical mediators such as 5-hydroxytryptamine (5-HT), also known as serotonin.[4][6] This can cause nausea and a general feeling of malaise, leading to food aversion.[4][6] Studies have shown that the administration of a 5-HT3 receptor antagonist, ondansetron, increases the intake of this compound-containing diets by marsupials, supporting the involvement of this pathway.

Potential Antiviral Activity

In silico molecular docking studies have suggested that this compound may act as a potential inhibitor of the main protease (Mpro/3CLpro) of the SARS-CoV-2 virus.[7][8][9][10][11] These computational models predict that this compound can bind to the active site of the protease, forming hydrophobic interactions, hydrogen bonds, and strong ionic interactions.[7][8][9][10] However, it is crucial to note that these findings are based on computational models and require experimental validation through in vitro and in vivo studies.

Experimental Protocols

Two-Step Synthesis of this compound

The first total synthesis of this compound was achieved in a two-step process starting from phloroglucinol.[3]

Step 1: Friedel-Crafts Acylation of Phloroglucinol

-

A solution of phloroglucinol (1 g, 7.99 mmol) and anhydrous AlCl₃ (3.17 g, 23.74 mmol) in CS₂ (10 mL) and nitrobenzene (15 mL) is stirred at room temperature for 20 minutes.

-

Isovaleryl chloride (2.9 mL, 23.74 mmol) is added at 50°C, and the reaction mixture is stirred for an additional 30 minutes.

-

Nitrobenzene is removed under reduced pressure.

-

The crude reaction mixture is purified by silica gel column chromatography using a 1:1 ethyl acetate/hexane mobile phase to yield 1-(3-methyl-butyryl)-2,4,6-trihydroxybenzene.

Step 2: Diformylation

-

A solution of the product from Step 1 (1 g, 4.76 mmol) and hexamethylene tetramine (2 g, 14.28 mmol) in anhydrous trifluoroacetic acid (10 mL) is refluxed for 20 hours.

-

The reaction mixture is then poured into 4 N HCl and extracted with ethyl acetate.

-

The organic layer is washed with brine solution and dried over anhydrous Na₂SO₄.

-

The crude product is purified by silica gel column chromatography using 30% ethyl acetate in hexane as the mobile phase to yield this compound as a white crystalline solid.

Analysis of this compound-Glutathione Adducts by LC-MS

This protocol describes the analysis of adducts formed between this compound and glutathione, a key reaction in its proposed mechanism of action.[6]

-

Adduct Formation:

-

Glutathione (25 mg) and this compound (7.5 mg) are incubated together.

-

Aliquots are taken at different time points, acidified, and extracted with methanol.

-

-

LC-MS Analysis:

-

The methanol extract is filtered and analyzed by LC-MS.

-

A reverse-phase C18 column is used.

-

The mobile phase is a gradient of 2% acetic acid in water and 2% acetic acid in methanol.

-

Negative ion electrospray ionization (ESI) is used for mass spectrometry.

-

The mass spectrometer is set to detect the expected masses of the mono- and bis-glutathione adducts of this compound.

-

Visualizations

Signaling Pathway

Caption: Proposed mechanism of this compound-induced food aversion.

Experimental Workflow

Caption: Workflow for this compound-glutathione adduct analysis.

Future Directions

While the initial research on this compound has provided valuable insights into its biological activity, further investigation is required to fully understand its therapeutic potential. Key areas for future research include:

-

Quantitative Biological Activity: There is a need for quantitative data, such as IC50 or EC50 values, for this compound's antioxidant, antiviral, and other potential biological activities.

-

Detailed Signaling Pathway Analysis: Further studies are needed to elucidate the specific downstream signaling pathways affected by this compound following its interaction with proteins and the potential activation of the 5-HT3 receptor.

-

In Vitro and In Vivo Validation of Antiviral Activity: The promising in silico findings regarding this compound's potential as a COVID-19 Mpro inhibitor must be validated through rigorous experimental testing.

-

Structure-Activity Relationship Studies: The synthesis and biological evaluation of this compound analogues could provide valuable information on the structural requirements for its various biological activities and could lead to the development of more potent and selective compounds.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the scientific and therapeutic potential of this compound.

References

- 1. Antioxidant activity by DPPH assay of potential solutions to be applied on bleached teeth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AdductHunter: identifying protein-metal complex adducts in mass spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: biological reactivity of a marsupial antifeedant from Eucalyptus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Adductomics: Analytical Developments and Applications in Human Biomonitoring [mdpi.com]

- 6. Administration of a 5HT3 receptor antagonist increases the intake of diets containing Eucalyptus secondary metabolites by marsupials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the Binding of Serotonin to the 5-HT3 Receptor by Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]

Jensenone molecular formula and mass

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jensenone, a formylated phloroglucinol compound isolated from Eucalyptus species, has garnered scientific interest due to its potent biological activities. This technical guide provides a comprehensive overview of this compound, detailing its molecular characteristics, synthesis, and proposed mechanism of action. The information is intended to support further research and exploration of its therapeutic and ecological potential.

Molecular Profile

This compound is a naturally occurring organic compound first isolated from the steam-volatile oil of Eucalyptus jensenii. Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄O₆ | [1] |

| Molecular Weight | 266.25 g/mol | [1] |

| IUPAC Name | 2,4,6-trihydroxy-5-(3-methylbutanoyl)benzene-1,3-dicarbaldehyde | [1] |

| Synonyms | This compound, 2,4,6-trihydroxy-5-(3-methylbutanoyl)isophthalaldehyde | [1] |

| CAS Number | 96573-43-2 | [1] |

Biological Activity and Proposed Mechanism of Action

This compound is recognized for its strong antifeedant properties, particularly against marsupials that browse on Eucalyptus leaves.[2][3] The prevailing hypothesis for this activity centers on the reactivity of its two aldehyde functional groups.

The proposed mechanism involves the formation of Schiff bases through the reaction of this compound's aldehyde groups with primary amine groups found in biological molecules within the gastrointestinal tract.[2][4] This binding to critical molecules, such as amino acids and proteins, is thought to disrupt their normal function, leading to a toxic effect. This may manifest as colic, nausea, and a general feeling of malaise, ultimately deterring the animal from further consumption.[2][4] There is also speculation that this toxic reaction could involve chemical mediators like 5-hydroxytryptamine (5HT).[2][4]

In vitro studies have demonstrated that this compound rapidly reacts with various biologically relevant molecules, including glutathione, cysteine, glycine, ethanolamine, and the protein trypsin.[2][4]

A computational study has also suggested that this compound could act as a potential inhibitor of the main protease (Mpro) of the COVID-19 virus through molecular docking.[5] However, this requires further validation through experimental studies.

Experimental Protocols: Synthesis of this compound

An efficient, two-step synthesis of this compound has been reported, starting from the commercially available phloroglucinol.[3][6] This methodology provides a practical route for obtaining this compound for research purposes.

Step 1: Acylation of Phloroglucinol

The first step involves the Friedel-Crafts acylation of phloroglucinol with 3-methylbutyryl chloride.

-

Reactants: Phloroglucinol, 3-methylbutyryl chloride, and a Lewis acid catalyst (e.g., aluminum chloride).

-

Solvent: A suitable inert solvent such as dichloromethane or nitrobenzene.

-

Procedure:

-

Phloroglucinol is dissolved in the solvent and cooled in an ice bath.

-

The Lewis acid catalyst is added portion-wise.

-

3-methylbutyryl chloride is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-